(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone
Overview
Description
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C13H6Cl2F3NO and its molecular weight is 320.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Degradation of Chlorophenols
Chlorophenols in the Environment
Chlorophenols, including 3-chlorophenol, are recognized for their moderate toxic effects on mammalian and aquatic life. Their toxicity to fish can be considerable upon long-term exposure. These compounds exhibit low persistence when biodegradable microflora is present, but this can shift to moderate to high depending on environmental conditions, especially for 3-chlorophenol. Bioaccumulation is expected to be low, but their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).
Degradation by Zero Valent Iron
Research on the degradation of chlorinated phenols, which can be structurally related to the compound , shows that zero valent iron (ZVI) and iron-based bimetallic systems can efficiently dechlorinate chlorophenols. These findings highlight the potential for remediation techniques that could be applicable to a broad range of chlorinated organic pollutants (Gunawardana, Singhal, & Swedlund, 2011).
Applications in Chemical Processes
Synthesis of Antiplatelet Drugs
Chlorophenyl groups are key components in the synthesis of drugs such as (S)-clopidogrel, indicating the relevance of similar chlorinated compounds in pharmaceutical manufacturing. The review of synthetic methods for (S)-clopidogrel highlights the importance of these groups in developing potent pharmaceuticals (Saeed et al., 2017).
Impact on Aquatic Environments
Chlorophenols, as precursors to dioxins in chemical and thermal processes, are significant in studies focusing on Municipal Solid Waste Incineration (MSWI) and its air pollution control devices. Understanding the transformation and fate of chlorophenols can inform strategies to mitigate dioxin formation, a crucial aspect of environmental protection efforts (Peng et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(3-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO/c14-9-3-1-2-7(4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCOMHNRNJXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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